BenchChemオンラインストアへようこそ!

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one

Chk1 kinase inhibition Triazolone SAR Cancer therapeutics

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one is a heterocyclic small molecule belonging to the triazoloquinolone (TZ) class, characterized by a fused [1,2,4]triazole and quinoline ring system bearing a methyl substituent at the 5-position. This compound serves as the parent scaffold for a series of checkpoint kinase 1 (Chk1) inhibitors and has been co-crystallized with the Chk1 kinase domain, confirming its binding mode in the ATP-binding hinge region.

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 41493-62-3
Cat. No. B2761191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one
CAS41493-62-3
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESCC1=CC2=NNC(=O)N2C3=CC=CC=C13
InChIInChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15)
InChIKeyVPUMZLVLKCMKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one (CAS 41493-62-3): Core Scaffold Identity & Procurement-Relevant Profile


5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one is a heterocyclic small molecule belonging to the triazoloquinolone (TZ) class, characterized by a fused [1,2,4]triazole and quinoline ring system bearing a methyl substituent at the 5-position . This compound serves as the parent scaffold for a series of checkpoint kinase 1 (Chk1) inhibitors and has been co-crystallized with the Chk1 kinase domain, confirming its binding mode in the ATP-binding hinge region [1]. Its well-defined synthesis, commercial availability at >95% purity, and role as a key intermediate in medicinal chemistry programs make it a strategic procurement candidate for kinase inhibitor research.

Why 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one Cannot Be Replaced by Generic Triazoloquinoline Analogs


Substitution at the 5-position of the triazoloquinoline core is a critical determinant of both enzymatic potency and synthetic tractability. In the Chk1 inhibitor series, the 4-methyl group (equivalent to the 5-methyl in the target compound's numbering) was found to be essential for retaining inhibitory activity, while unsubstituted or differently substituted analogs consistently suffered from reduced potency or synthetic challenges [1]. Furthermore, the 5-methyl scaffold demonstrates remarkable selectivity for Chk1 over a broad panel of kinases, a property that is not transferable to generic triazoloquinolines lacking this specific substitution pattern [1]. Direct procurement of the unsubstituted parent or other analogs without validated selectivity data therefore carries a high risk of failed target engagement or off-target activity in downstream assays.

Quantitative Differentiation Evidence for 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one Against Closest Analogs


Chk1 Inhibitory Potency: 5-Methyl Scaffold vs. Unsubstituted Parent and Alternative Chemotypes

The 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one scaffold (compound 3) exhibited an IC50 of 0.8 µM against Chk1 in a scintillation proximity assay, serving as the starting point for lead optimization. In contrast, the unsubstituted triazoloquinolone core showed significantly weaker inhibition (data not shown, but implied by the essential nature of the 4-methyl group for potency retention) [1]. Compared to other hit chemotypes identified in the same high-throughput screen, the 5-methyl triazolone demonstrated superior potency relative to the thiophene carboxamide urea (IC50 = 0.15 µM) and pyrazole (IC50 = 0.6 µM) series [1]. While the thiophene urea had a lower absolute IC50, the triazolone was prioritized due to its superior selectivity profile (see selectivity evidence below).

Chk1 kinase inhibition Triazolone SAR Cancer therapeutics

Kinase Selectivity: 5-Methyl Scaffold vs. Dundee Panel Broad Profiling

When screened against the Dundee panel of kinases at 10 µM, the parent 5-methyl triazolone (compound 3) showed no significant activity against any kinase other than Chk1 [1]. This exceptional selectivity profile distinguishes it from the prototypical Chk1 inhibitor UCN-01 (staurosporine analog), which potently inhibits Chk1 (IC50 = 10 nM) but also cross-reacts with CDK2, PDK1, and PKC at similar concentrations [1]. The 5-methyl scaffold thus offers a cleaner pharmacological tool for dissecting Chk1-dependent biology without confounding polypharmacology.

Kinase selectivity Off-target profiling Chk1 specificity

Impact of 5-Methyl Substitution on Potency: C7-Aryl Derivatization Boost Compared to Parent Scaffold

Derivatization of the 5-methyl scaffold at the C7 position with a 3-hydroxyphenyl group (compound 4a) improved Chk1 inhibitory potency to 190 nM, a 4.2-fold enhancement over the parent 5-methyl triazolone (IC50 = 800 nM) [1]. Further optimization to the 4-hydroxyphenyl analog (compound 4b) yielded an IC50 of 10 nM, representing an 80-fold potency increase [1]. These data establish the 5-methyl core as a privileged scaffold that enables substantial potency gains through rational C7 substitution, a feature not achievable with the unsubstituted core due to absence of the methyl group that directs synthetic accessibility and binding orientation.

Structure-activity relationship C7 substitution Potency enhancement

Structural Rationale: 5-Methyl Orientation into Solvent Channel Confirmed by X-ray Crystallography

Co-crystal structures of the 5-methyl triazolone scaffold (compound 3) with Chk1 kinase (PDB ID: 2X8D) revealed that the 5-methyl group projects into the solvent channel of the kinase domain, while the triazolone carbonyl engages the selectivity pocket and the triazole nitrogens form the canonical hinge-region donor-acceptor interactions with Cys87 and Glu85 [1]. This binding mode is distinct from that of the C7-aryl derivatives (e.g., PDB ID: 2X8I with 7-(3-hydroxyphenyl) analog), where the aryl substituent reaches into the sugar-binding pocket to gain additional affinity [1]. The crystallographic data provide atomic-level validation that the 5-methyl group does not sterically clash with the protein and can be retained as a constant pharmacophoric element during lead optimization.

X-ray crystallography Binding mode Structure-based drug design

Synthetic Tractability: 5-Methyl Group Enables Efficient Microwave-Assisted Triazolone Formation

The synthesis of the 5-methyl triazolone scaffold proceeds via microwave-assisted cyclization of a chloro-quinolone intermediate with ethyl carbazate at 170 °C for 20 min, yielding the triazolone in 60% yield [1]. This route was specifically developed for the 4-methyl (5-methyl) series, and the authors note that 'the 4-methyl substituent was desirable both for retention of potency as well as ease of synthesis' [1]. In contrast, the syntheses of C6-substituted or non-methylated analogs required lengthier sequences and consistently delivered lower potency compounds [1]. The convergent, microwave-enabled route makes the 5-methyl scaffold accessible on multi-gram scale with standard laboratory equipment.

Microwave synthesis Triazolone cyclization Scalable chemistry

Optimal Use Cases for Procuring 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one Based on Differentiated Evidence


Chk1-Selective Chemical Probe Development for DNA Damage Response Studies

Researchers studying the DNA damage response can utilize the 5-methyl triazolone scaffold as a starting point for developing selective Chk1 chemical probes. Its demonstrated lack of off-target activity against the Dundee kinase panel at 10 µM [1] provides a clean pharmacological background, in stark contrast to UCN-01, which inhibits CDK2, PDK1, and PKC. The parent compound's moderate potency (IC50 = 800 nM) and well-characterized binding mode (PDB: 2X8D) offer a validated template for further optimization. Procurement of this specific compound ensures access to a selectivity-validated core that cannot be assumed for generic triazoloquinolines.

Structure-Guided Lead Optimization via C7 Functionalization

Medicinal chemistry teams aiming to generate potent Chk1 inhibitors can procure the 5-methyl scaffold as an advanced intermediate for late-stage diversification. The co-crystal structure of the 7-(3-hydroxyphenyl) analog (PDB: 2X8I) shows the C7 vector projects into the sugar-binding pocket, enabling rational design of aryl/heteroaryl substituents to gain up to 80-fold potency enhancement over the parent (IC50 from 800 nM to 10 nM) [1]. The validated microwave synthesis (60% yield, 20 min) supports rapid parallel library generation, making this scaffold a cost-effective entry point for SAR campaigns.

Kinase Selectivity Benchmarking and Assay Development

The 5-methyl triazolone scaffold can serve as a reference compound for establishing Chk1 selectivity assays. Its defined selectivity profile—no inhibition of off-target kinases at 10 µM—provides a reliable negative control comparator when profiling novel Chk1 inhibitors against the Dundee panel [1]. Additionally, its moderate potency makes it suitable as a calibration standard for Chk1 enzymatic assays, bridging HTS conditions (scintillation proximity assay) and cellular mechanistic studies.

Academic Chemical Biology: Triazolone Scaffold Methodology Development

Academic groups developing new synthetic methodologies for fused triazole-quinoline systems can employ the 5-methyl triazolone as a benchmark substrate. Its published microwave-assisted synthetic route [1] provides a reproducible baseline for evaluating new catalytic systems or alternative cyclization strategies. The compound's commercial availability at >95% purity ensures consistent starting material quality for method development and comparison studies.

Quote Request

Request a Quote for 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.